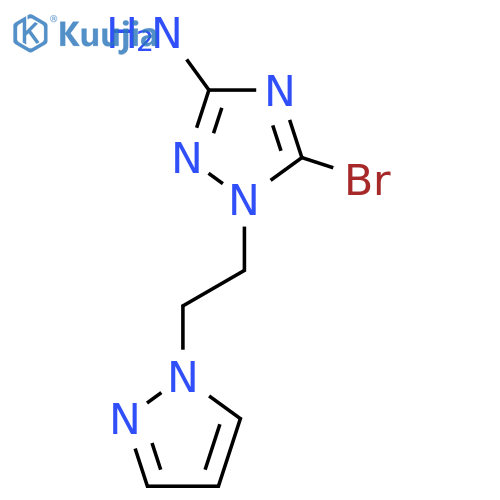Cas no 1699947-95-9 (5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine)

1699947-95-9 structure
商品名:5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine
5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1699947-95-9
- EN300-1107375
- 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-
- 5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine
-
- インチ: 1S/C7H9BrN6/c8-6-11-7(9)12-14(6)5-4-13-3-1-2-10-13/h1-3H,4-5H2,(H2,9,12)
- InChIKey: FQKBYYMQOROISJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1CCN1C=CC=N1
計算された属性
- せいみつぶんしりょう: 256.00721g/mol
- どういたいしつりょう: 256.00721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.92±0.1 g/cm3(Predicted)
- ふってん: 485.3±47.0 °C(Predicted)
- 酸性度係数(pKa): 2.10±0.12(Predicted)
5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107375-0.5g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1107375-2.5g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1107375-0.05g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1107375-10.0g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1107375-5g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 5g |
$2858.0 | 2023-10-27 | |
| Enamine | EN300-1107375-10g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1107375-0.1g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1107375-1.0g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1107375-0.25g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1107375-5.0g |
5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
1699947-95-9 | 5g |
$4102.0 | 2023-06-10 |
5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Ping Tong Food Funct., 2020,11, 628-639
1699947-95-9 (5-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,4-triazol-3-amine) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
